Methicillin

Description

One of the penicillins which is resistant to penicillinase but susceptible to a penicillin-binding protein. It is inactivated by gastric acid so administered by injection.

This compound has been reported in Tanacetum argenteum, Streptomyces cavourensis, and other organisms with data available.

This compound is a semisynthetic, narrow spectrum beta-lactamase-resistant penicillin antibiotic with bactericidal and beta-lactamase resistant activity. This compound binds to specific penicillin-binding proteins (BPBs) on the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for bacterial disease and has 1 investigational indication.

One of the PENICILLINS which is resistant to PENICILLINASE but susceptible to a penicillin-binding protein. It is inactivated by gastric acid so administered by injection.

See also: Oxacillin (related); Penicillin G (related); Penicillin V (related) ... View More ...

Properties

IUPAC Name |

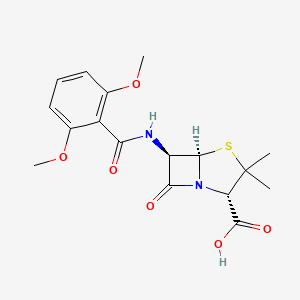

(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23)/t11-,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXTJLFIWVMTO-TYNCELHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-92-3 (mono-hydrochloride salt, hydrate), 7246-14-2 (mono-hydrochloride salt, monohydrate) | |

| Record name | Methicillin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023284 | |

| Record name | Methicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meticillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FINE, WHITE, CRYSTALLINE POWDER; FREELY SOL IN METHANOL, PYRIDINE; SLIGHTLY SOL IN PROPYL AND AMYL ALCOHOL, ETHYLENE CHLORIDE; INSOL IN BENZENE; ODORLESS OR HAVING SLIGHT ODOR /METHICILLIN SODIUM/, 3.10e-01 g/L | |

| Record name | METHICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meticillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61-32-5 | |

| Record name | Methicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methicillin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meticillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q91FH1328A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meticillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Methicillin on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methicillin, a beta-lactam antibiotic, on the bacterial cell wall of Staphylococcus aureus. It delves into the molecular interactions, biochemical consequences, and the mechanisms of resistance, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Executive Summary

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability. Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan biosynthesis. By acylating the active site of these enzymes, this compound effectively blocks the transpeptidation reaction, which is responsible for the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. The emergence of this compound-resistant Staphylococcus aureus (MRSA) is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. This alternative PBP has a very low affinity for this compound and other beta-lactam antibiotics, allowing peptidoglycan synthesis to continue even in the presence of the drug.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental action of this compound is the disruption of peptidoglycan synthesis, a polymer that forms the structural backbone of the bacterial cell wall.[1]

Targeting Penicillin-Binding Proteins (PBPs)

The molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes located in the cytoplasmic membrane.[2] Staphylococcus aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[3] These enzymes, specifically the transpeptidase domains, are responsible for catalyzing the cross-linking of adjacent peptidoglycan strands, a critical step for the integrity and rigidity of the cell wall.[4]

Inhibition of Transpeptidation

This compound, a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor, binds to the active site of PBPs.[5] This binding results in the acylation of a serine residue within the active site, forming a stable, covalent penicilloyl-enzyme complex.[1] This irreversible modification inactivates the PBP, preventing it from carrying out the transpeptidation reaction. The inhibition of this cross-linking process weakens the peptidoglycan structure, rendering the bacterial cell susceptible to osmotic lysis.[4]

Figure 1: Mechanism of this compound action on bacterial cell wall synthesis.

Quantitative Data

The efficacy of this compound is quantified by its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against susceptible and resistant bacterial strains.

Binding Affinity of this compound to Penicillin-Binding Proteins

| Penicillin-Binding Protein (PBP) | This compound IC50 (µg/mL) | Reference |

| PBP1 | 2.74 | [6] |

| PBP2 | 0.0626 | [6] |

| PBP3 | 3.61 | [6] |

| PBP4 | 50.8 | [6] |

| PBP2a | High (low affinity) | [2][4] |

Note: The high IC50 value for PBP4 and the characteristically low affinity of PBP2a for this compound are key to understanding intrinsic and acquired resistance, respectively.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. It is a critical parameter in determining bacterial susceptibility to antibiotics.

| Bacterial Strain | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | Reference |

| This compound-Susceptible S. aureus (MSSA) | ≤ 2 | ≤ 2 | Clinical and Laboratory Standards Institute (CLSI) |

| This compound-Resistant S. aureus (MRSA) | ≥ 4 | ≥ 4 | Clinical and Laboratory Standards Institute (CLSI) |

Note: Oxacillin is often used as a surrogate for this compound in susceptibility testing.

Impact on Peptidoglycan Cross-linking

The inhibition of PBPs by this compound leads to a dose-dependent decrease in the degree of peptidoglycan cross-linking. While specific quantitative data for this compound is limited, studies on other beta-lactams demonstrate this principle. For instance, in wild-type S. aureus, approximately 10% of the muropeptides are un-crosslinked monomers.[7] The presence of beta-lactams that effectively inhibit the native PBPs would be expected to increase this percentage.

Mechanism of Resistance: The Role of PBP2a

The primary mechanism of this compound resistance in S. aureus is the acquisition of the mecA gene, which is part of a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[4]

The mecA Gene and PBP2a

The mecA gene encodes a unique penicillin-binding protein, PBP2a.[2] Unlike the native PBPs, PBP2a has a closed active site that confers a very low binding affinity for this compound and other beta-lactam antibiotics.[8] This allows PBP2a to continue catalyzing the transpeptidation reaction and synthesizing peptidoglycan even when the other native PBPs are inactivated by the antibiotic.[1]

Figure 2: Mechanism of this compound resistance mediated by PBP2a.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the interaction of this compound with bacterial cell walls.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay is used to determine the affinity of a test compound (e.g., this compound) for PBPs by measuring its ability to compete with a labeled penicillin for binding.

Materials:

-

Bacterial cell membranes containing PBPs

-

Radiolabeled penicillin (e.g., [³H]benzylpenicillin)

-

Test antibiotic (this compound) at various concentrations

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE reagents

-

Fluorography reagents

-

Scintillation counter

Procedure:

-

Membrane Preparation: Grow S. aureus to mid-log phase, harvest the cells, and lyse them to prepare a crude membrane fraction containing the PBPs.

-

Competition Reaction: Incubate the membrane preparation with various concentrations of unlabeled this compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Labeling: Add a saturating concentration of radiolabeled penicillin to the reaction mixtures and incubate for another set period (e.g., 10 minutes) to label the PBPs that are not bound by this compound.

-

Termination: Stop the reaction by adding an excess of unlabeled penicillin.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.

-

Quantification: Excise the PBP bands from the gel and quantify the amount of bound radiolabel using a scintillation counter. The IC50 value is determined as the concentration of this compound that reduces the binding of the radiolabeled penicillin by 50%.

Figure 3: Experimental workflow for the PBP competitive binding assay.

Analysis of Peptidoglycan Cross-linking by HPLC

This method is used to quantify the degree of cross-linking in the peptidoglycan of bacteria treated with antibiotics.

Materials:

-

S. aureus cultures (treated with this compound and untreated controls)

-

Cell wall purification reagents (e.g., SDS, proteases, DNase, RNase)

-

Muropeptide digestion enzyme (e.g., mutanolysin or lysostaphin)

-

Sodium borohydride

-

HPLC system with a C18 reverse-phase column

-

Mobile phase solvents (e.g., sodium phosphate buffer with a gradient of methanol or acetonitrile)

-

UV detector (206 nm)

Procedure:

-

Cell Culture and Treatment: Grow S. aureus in the presence of various concentrations of this compound.

-

Peptidoglycan Isolation: Harvest the bacterial cells, lyse them, and treat with detergents and enzymes to remove non-peptidoglycan components, resulting in purified sacculi.

-

Muropeptide Digestion: Digest the purified peptidoglycan with an appropriate muramidase (e.g., mutanolysin) to break it down into its constituent muropeptides (monomers, dimers, trimers, etc.).

-

Reduction of Muropeptides: Reduce the muramic acid residues at the reducing end of the muropeptides with sodium borohydride to prevent anomerization during chromatography.

-

HPLC Separation: Separate the resulting muropeptides by reverse-phase high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Monitor the elution of muropeptides using a UV detector at 206 nm. The area under each peak corresponds to the abundance of that muropeptide species.

-

Data Analysis: Calculate the percentage of cross-linking by determining the relative amounts of cross-linked muropeptides (dimers, trimers, etc.) compared to the total amount of muropeptides.

Conclusion

This compound's mechanism of action provides a classic example of targeted antibiotic therapy, effectively disrupting a crucial bacterial process. The detailed understanding of its interaction with PBPs and the subsequent inhibition of peptidoglycan synthesis has been fundamental to the development of other beta-lactam antibiotics. Furthermore, the elucidation of the PBP2a-mediated resistance mechanism in MRSA has been a critical driver for the discovery of new anti-MRSA agents and strategies to overcome antibiotic resistance. The methodologies outlined in this guide serve as foundational techniques for the continued investigation of antibiotic mechanisms and the development of novel therapeutics to combat the ever-evolving threat of bacterial resistance.

References

- 1. Enzymatic Synthesis of Peptidoglycan in this compound-Resistant Staphylococcus Aureus and Its Inhibition by Beta-lactams [dash.harvard.edu]

- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 3. Penicillin-Binding Protein 1 (PBP1) of Staphylococcus aureus Has Multiple Essential Functions in Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Penicillin-Binding Protein 2a of this compound-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidoglycan crosslinking preferences of Staphylococcus aureus penicillin-binding proteins have implications for treating MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Methicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin is a narrow-spectrum β-lactam antibiotic of the penicillin class, first discovered in 1960.[1] It was developed to be effective against penicillinase-producing Gram-positive bacteria, particularly Staphylococcus aureus, which had developed resistance to penicillin.[2] Although its clinical use has been largely discontinued due to the emergence of this compound-resistant Staphylococcus aureus (MRSA) and the availability of more stable and potent alternatives, this compound remains a crucial reference compound in microbiology and antibiotic resistance research.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and the molecular basis of resistance to this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a semi-synthetic penicillin derived from 6-aminopenicillanic acid (6-APA).[4] Its chemical structure is characterized by a β-lactam ring fused to a thiazolidine ring, with a 2,6-dimethoxybenzoyl side chain attached to the 6-amino group.[5] This bulky side chain sterically hinders the binding of β-lactamase enzymes, rendering this compound resistant to their hydrolytic activity.[3]

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [5] |

| Molecular Formula | C₁₇H₂₀N₂O₆S | [5] |

| Molecular Weight | 380.42 g/mol | [3] |

| pKa | 2.77 | [5] |

| logP | 1.22 | [5] |

| Aqueous Solubility (PBS, pH 7.2) | ~10 mg/mL (for sodium salt) | [1] |

| Solubility in Organic Solvents | Ethanol: ~2 mg/mL, DMSO: ~16 mg/mL, Dimethyl formamide: ~20 mg/mL (for sodium salt) | [1] |

| Appearance | Fine, white, crystalline powder (sodium salt) | [5] |

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound dictates its clinical application and dosing regimens. Key pharmacokinetic parameters are summarized in the following table.

| Parameter | Value | Reference(s) |

| Bioavailability | Not orally absorbed | [3] |

| Routes of Administration | Intravenous (IV), Intramuscular (IM) | [3] |

| Protein Binding | 37% | [6] |

| Metabolism | Hepatic (20-40%) | [3] |

| Elimination Half-life | 25-60 minutes | [3] |

| Excretion | Primarily renal | [3] |

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, it targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[3] The β-lactam ring of this compound is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs and acylate a serine residue, thereby irreversibly inactivating the enzyme.[3] This disruption of cell wall synthesis leads to cell lysis and bacterial death.

Mechanism of Resistance

The primary mechanism of resistance to this compound in Staphylococcus aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for this compound and other β-lactam antibiotics.[3] Consequently, in the presence of this compound, PBP2a can continue to catalyze the transpeptidation reaction essential for cell wall synthesis, allowing the bacteria to survive and replicate.[3]

Regulation of mecA Expression

The expression of the mecA gene is controlled by a regulatory system consisting of the mecI and mecR1 genes.

In the absence of a β-lactam antibiotic, the MecI protein acts as a repressor, binding to the operator region of the mecA gene and preventing its transcription. MecR1 is a transmembrane sensor protein. Upon exposure to a β-lactam antibiotic like this compound, MecR1 undergoes a conformational change, leading to the cleavage and inactivation of the MecI repressor. This de-repression allows for the transcription of the mecA gene and subsequent translation into PBP2a, conferring resistance.

Antimicrobial Spectrum and Susceptibility

This compound is primarily active against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial species.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | This compound-Susceptible (MSSA) | 0.125 - 2 | [3] |

| Staphylococcus aureus | This compound-Resistant (MRSA) | 15.6 - >1000 | [3][7] |

| Streptococcus pneumoniae | - | 0.39 | [3] |

Experimental Protocols

Broth Microdilution Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Pipettes and sterile tips

-

Incubator (35°C)

Procedure:

-

Prepare this compound Dilutions:

-

Create a series of twofold dilutions of the this compound stock solution in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span the expected MIC range.

-

-

Prepare Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculate the Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Cover the plate and incubate at 35°C for 16-20 hours.

-

-

Determine the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[8]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

This compound disks (5 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C)

-

Ruler or caliper

Procedure:

-

Prepare Inoculum and Inoculate Plate:

-

Prepare the bacterial inoculum as described for the broth microdilution method.

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

-

Apply this compound Disks:

-

Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C for 16-18 hours (up to 24 hours for detecting this compound-resistant staphylococci).

-

-

Measure Zone of Inhibition:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

-

Interpret Results:

-

Compare the measured zone diameter to established interpretive charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to this compound.

-

Spectroscopic and Chromatographic Data

Mass Spectrometry

The mass spectrum of this compound, like other penicillins, is characterized by specific fragmentation patterns. A common fragmentation involves the cleavage of the β-lactam ring, leading to the formation of characteristic fragment ions. The molecular ion peak (M+) would be observed at m/z 380. Key fragments would include the thiazolidine ring portion and the acyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the protons of the dimethoxybenzoyl group, the thiazolidine ring, and the β-lactam ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present in the molecule, including the C=O stretching of the β-lactam ring, the C=O stretching of the amide, and the O-H stretching of the carboxylic acid.

Synthesis of this compound

This compound is synthesized from 6-aminopenicillanic acid (6-APA), which is the core nucleus of all penicillins.[4]

The synthesis involves the acylation of the 6-amino group of 6-APA with 2,6-dimethoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The resulting this compound is then purified to yield the final product.

Conclusion

This compound, despite its limited clinical use today, remains a cornerstone in the study of antibiotic resistance. Its well-defined chemical structure, mechanism of action, and the extensively studied mechanisms of resistance provide a valuable model for understanding the complex interplay between antibiotics and bacteria. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and microbiology, facilitating further investigation into this historically significant antibiotic and the broader challenges of antimicrobial resistance.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. This compound | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. asm.org [asm.org]

- 8. hardydiagnostics.com [hardydiagnostics.com]

Methicillin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Issued: November 6, 2025

This document provides a detailed technical overview of the antimicrobial spectrum of methicillin, a narrow-spectrum β-lactam antibiotic, against clinically relevant gram-positive bacteria. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers this compound's mechanism of action, its historical spectrum of activity, the molecular basis of resistance, and standardized protocols for susceptibility testing.

Introduction

This compound is a semi-synthetic antibiotic derived from penicillin, first developed in 1959 to combat infections caused by penicillinase-producing Staphylococcus aureus.[1][2] As a member of the β-lactam class, its primary mechanism involves the disruption of bacterial cell wall synthesis.[3] Although its clinical use has been largely superseded by more stable and orally available penicillinase-resistant penicillins like oxacillin and flucloxacillin, this compound remains a critical agent in the clinical laboratory.[1][3] The term "this compound-resistant Staphylococcus aureus" (MRSA) is still used to denote S. aureus strains that have acquired resistance to all penicillins, and this compound susceptibility testing (often using oxacillin as a surrogate) is fundamental to identifying these clinically significant pathogens.[1][4]

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

-

Target Identification : The primary targets of this compound are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2]

-

Inhibition of Transpeptidation : PBPs are transpeptidases that catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent glycan chains via D-alanyl-alanine peptide bridges.[1][5] This cross-linking provides the cell wall with its structural integrity.

-

Structural Mimicry : this compound's β-lactam ring is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan substrate.[2]

-

Enzyme Inactivation : By binding to the active site of PBPs, this compound competitively and irreversibly inhibits their enzymatic activity.[1][3] This prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.

Spectrum of Activity and Resistance

Historically, this compound was effective against a narrow spectrum of gram-positive bacteria, particularly penicillinase-producing staphylococci.[1][6] Its activity extends to other gram-positive cocci, though resistance is now widespread.

3.1 Susceptible Organisms

At the time of its introduction, this compound was primarily used for infections caused by:

-

Staphylococcus aureus (penicillinase-producing strains)[1]

3.2 The Mechanism of this compound Resistance

The primary mechanism of resistance to this compound in staphylococci is not enzymatic degradation of the antibiotic, but rather a modification of the drug's target.[7]

-

Acquisition of mecA : Resistant strains acquire a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[8] This cassette carries the mecA gene.[5]

-

Expression of PBP2a : The mecA gene encodes a novel Penicillin-Binding Protein, PBP2a (also known as PBP2').[8][9]

-

Low Binding Affinity : PBP2a has a very low affinity for this compound and other β-lactam antibiotics.[1][5] This allows it to continue functioning and catalyzing cell wall synthesis even in the presence of antibiotic concentrations that would inhibit the native PBPs.[9]

This resistance mechanism renders the bacteria resistant to virtually all β-lactam antibiotics.[5]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency. The data below is compiled from various sources and reflects typical MIC ranges. Note that this compound is no longer produced for clinical use, and susceptibility is typically determined using oxacillin or cefoxitin as surrogates according to CLSI and EUCAST guidelines.[1][10][11]

| Gram-Positive Species | This compound/Oxacillin Susceptibility | Typical MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Susceptible (MSSA) | 0.125 - 0.5[1] | ~0.25 | ~0.5 |

| Staphylococcus aureus | Resistant (MRSA) | ≥ 4 (Oxacillin)[4] | >16 | >64 |

| Streptococcus pneumoniae | Susceptible (to Penicillin) | ≤ 0.06 (Penicillin)[12] | ≤ 0.015 | ≤ 0.03 |

| Streptococcus pneumoniae | Intermediate (to Penicillin) | 0.12 - 1 (Penicillin)[12] | - | - |

| Streptococcus pneumoniae | Resistant (to Penicillin) | ≥ 2 (Penicillin)[12] | - | - |

| Streptococcus pyogenes | Susceptible (to Penicillin) | ≤ 0.03[13] | ~0.015 | ~0.03 |

| Enterococcus faecalis | Intrinsically Less Susceptible | ≥ 16 (Penicillin Resistance)[14] | >16 | >16 |

| Enterococcus faecium | Intrinsically Less Susceptible | ≥ 16 (Penicillin Resistance)[14] | >16 | >16 |

Note: Penicillin MICs are often used as a reference for Streptococci and Enterococci due to the historical context and established breakpoints.

Experimental Protocols: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent. The following protocol is a generalized summary based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][15]

5.1 Materials

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial stock solution (e.g., this compound or Oxacillin)

-

Bacterial isolate, grown overnight on an appropriate agar plate

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or turbidimeter

-

Incubator (35°C ± 2°C)

5.2 Procedure

-

Antimicrobial Dilution:

-

Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate.

-

Typically, 50-100 µL of broth containing the antibiotic at various concentrations is added to each well in a row.

-

Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Within 15-30 minutes of preparation, inoculate each well (except the negative control) with the diluted bacterial suspension. The final volume in each well is typically 100-200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and enterococci, and 20-24 hours for streptococci.

-

-

Result Interpretation:

-

Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.

-

Conclusion

This compound, though no longer used clinically, was a cornerstone in the management of gram-positive infections, particularly those caused by penicillin-resistant S. aureus. Its enduring legacy is its role in defining one of the most significant challenges in infectious disease: the emergence of MRSA. The primary mechanism of resistance, the acquisition of the mecA gene and subsequent expression of the low-affinity PBP2a, has rendered MRSA resistant to nearly all β-lactam antibiotics. Understanding the spectrum of activity, mechanisms of resistance, and standardized testing protocols remains fundamental for antimicrobial stewardship, clinical microbiology, and the development of new therapeutic agents to combat resistant gram-positive pathogens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.uprm.edu [academic.uprm.edu]

- 6. This compound | Antibiotic Resistance, Bacteria, & Staphylococcus | Britannica [britannica.com]

- 7. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-Resistant Staphylococcus Aureus (MRSA) | BCM [bcm.edu]

- 10. darvashco.com [darvashco.com]

- 11. EUCAST: EUCAST - Home [eucast.org]

- 12. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Basis of Methicillin Resistance in MRSA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily conferred by the acquisition and expression of the mecA gene, which is part of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound resistance in MRSA, including the key genetic determinants, regulatory pathways, and the influence of the genetic background.

Core Mechanism of Resistance: The mecA Gene and Penicillin-Binding Protein 2a (PBP2a)

The cornerstone of this compound resistance in MRSA is the mecA gene.[1][2][3][4] This gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'), which is a transpeptidase.[2][4][5] Unlike the native PBPs of S. aureus, PBP2a has a low affinity for β-lactam antibiotics.[1][2][5] This reduced affinity is attributed to its active site being located in a deep groove, making it less accessible to these drugs.

In the presence of β-lactams, the normal functions of native PBPs, which are essential for peptidoglycan synthesis and cell wall integrity, are inhibited.[1][6] PBP2a compensates for this inhibition by taking over the transpeptidation activity, allowing for the continued cross-linking of peptidoglycan chains.[1][2][6] This enables the bacteria to maintain cell wall synthesis and survive in the presence of otherwise lethal concentrations of β-lactam antibiotics.[3][5] Interestingly, PBP2a lacks transglycosylase activity and relies on the transglycosylase domain of the native PBP2 to function effectively.[7]

A homolog of mecA, known as mecC (formerly mecALGA251), has also been identified. It encodes a PBP variant, PBP2c, which also confers this compound resistance.

The Mobile Genetic Element: Staphylococcal Cassette Chromosome mec (SCCmec)

The mecA gene is not native to the S. aureus chromosome but is acquired through horizontal gene transfer via a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1][8][9] SCCmec is a genomic island that integrates into a specific site (the orfX gene) on the staphylococcal chromosome.[10]

Structural Components of SCCmec

SCCmec elements have a characteristic structure consisting of two main components:

-

The mec gene complex: This complex includes the mecA gene and, in some cases, its regulatory genes, mecI and mecR1.[1][9]

-

The ccr gene complex: This complex contains the cassette chromosome recombinase genes (ccrA and ccrB, or ccrC) that mediate the integration and excision of the SCCmec element from the chromosome.[9][10]

These two complexes are flanked by "joining" (J) regions, which can carry additional resistance genes for non-β-lactam antibiotics, such as macrolides, aminoglycosides, and tetracyclines.[6][9][10]

Types of SCCmec

To date, at least 13 types of SCCmec have been identified, classified based on the combination of the class of the mec gene complex and the type of the ccr gene complex.[11] The different SCCmec types are often associated with specific MRSA lineages. For example, types I, II, and III are commonly found in hospital-associated MRSA (HA-MRSA), while types IV and V are characteristic of community-associated MRSA (CA-MRSA).[11][12]

Regulation of mecA Expression: The mecI-mecR1 System

In some SCCmec elements, the expression of the mecA gene is tightly regulated by a two-component system encoded by the mecI and mecR1 genes, which are located upstream of mecA.[1][13]

-

mecI : Encodes a repressor protein, MecI, that binds to the promoter region of the mecA gene, preventing its transcription.[1][13][14]

-

mecR1 : Encodes a transmembrane signal transducer protein, MecR1.[1][13][14]

Mechanism of Induction

In the absence of a β-lactam antibiotic, MecI is bound to the mecA operator, repressing mecA transcription.[14] When a β-lactam antibiotic is present, it binds to the extracellular sensor domain of MecR1.[14] This binding event triggers a conformational change in MecR1, leading to the activation of its intracellular metalloprotease domain.[14] The activated MecR1 then cleaves and inactivates the MecI repressor.[14] With the repressor removed, the mecA gene is transcribed, leading to the production of PBP2a and the expression of this compound resistance.[14]

However, the induction of mecA expression by the MecI-MecR1 system is a slow process.[15] Consequently, many clinical MRSA strains that exhibit high-level resistance have mutations in mecI or deletions of the mecI-mecR1 region, leading to constitutive (continuous) expression of mecA.[7][15][16]

Signaling Pathway for mecA Regulation

Caption: Regulation of mecA gene expression by the MecI-MecR1 system.

The Role of the Genetic Background: Accessory and Regulatory Genes

While the presence of mecA is the primary determinant of this compound resistance, the level of resistance is significantly influenced by the genetic background of the S. aureus strain.[1] Several "auxiliary" or "accessory" genes have been identified that are crucial for the full expression of high-level this compound resistance.[5][17]

These genes are often involved in cell wall synthesis, cell division, and other essential cellular processes. Their products are thought to facilitate the proper functioning of PBP2a within the complex machinery of the bacterial cell.

Key Accessory and Regulatory Genes:

-

fem Genes (Factors Essential for this compound Resistance): The fem genes, such as femA and femB, are essential for the synthesis of the pentaglycine interpeptide bridges in the peptidoglycan.[18][19][20] These bridges are crucial for the structural integrity of the cell wall, and mutations in these genes can lead to a significant decrease in the level of this compound resistance.[21][22] The FemA protein is a cytoplasmic protein that has been reported to mediate the expression of the mecA gene.[21]

-

agr (Accessory Gene Regulator): The agr quorum-sensing system is a global regulator of virulence factor expression in S. aureus.[23][24] Studies have shown that agr can also influence the expression of this compound resistance genes and the overall resistance phenotype, particularly in community-associated MRSA strains.[23]

-

Other Auxiliary Genes: Several other genes, including auxA, auxB, and mrp, have been identified as playing a role in modulating the level of this compound resistance.[25][26] For example, AuxA and AuxB are membrane-associated proteins that contribute to the stability of lipoteichoic acids, which are important components of the cell wall.[25]

Quantitative Data on this compound Resistance

The level of this compound resistance is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the growth of the bacteria. The following table summarizes typical oxacillin MIC values for different staphylococcal phenotypes.

| Strain Type | mecA Gene | PBP2a Production | Typical Oxacillin MIC (μg/mL) |

| This compound-Susceptible S. aureus (MSSA) | Absent | Absent | ≤ 2 |

| Oxacillin-Susceptible MRSA (OS-MRSA) | Present | Low/Variable | ≤ 2 |

| Hetero-resistant MRSA | Present | Variable | 4 to >256 (for subpopulations) |

| Homo-resistant MRSA | Present | High | ≥ 4 |

| Pre-MRSA | Present (repressed) | Inducible | ≤ 2 (without induction) |

Experimental Protocols

SCCmec Typing by Multiplex PCR

Objective: To determine the SCCmec type of an MRSA isolate.

Methodology:

-

DNA Extraction: Isolate genomic DNA from the MRSA strain using a commercial kit or standard enzymatic lysis followed by phenol-chloroform extraction.

-

Multiplex PCR: Perform a multiplex PCR using a set of primers that target specific regions within the mec and ccr gene complexes, as well as the J regions.[10][11] The combination of amplified products is indicative of the SCCmec type.

-

Primer Design: Utilize established and validated primer sets for the different SCCmec types.

-

PCR Conditions:

-

Initial denaturation: 94°C for 5 minutes.

-

30 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds (optimize for specific primer sets).

-

Extension: 72°C for 1-2 minutes (depending on the expected product sizes).

-

-

Final extension: 72°C for 7 minutes.

-

-

Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel.

-

Analysis: Determine the SCCmec type by comparing the banding pattern to a known ladder and reference strains for each SCCmec type.

Detection of PBP2a by Latex Agglutination

Objective: To phenotypically confirm the production of PBP2a.

Methodology:

-

Bacterial Culture: Grow the suspect MRSA strain on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 37°C.

-

Cell Suspension: Prepare a heavy suspension of the bacterial colonies in the extraction reagent provided with the commercial latex agglutination kit.

-

Lysis: Boil the suspension for 3 minutes to lyse the cells and release PBP2a.

-

Centrifugation: Centrifuge the lysate to pellet the cell debris.

-

Agglutination Test:

-

Place a drop of the supernatant onto a test card.

-

Add a drop of latex particles coated with monoclonal antibodies against PBP2a.

-

Mix and rock the card for up to 3 minutes.

-

-

Interpretation:

-

Positive Result: Visible agglutination (clumping) of the latex particles indicates the presence of PBP2a.[27]

-

Negative Result: A smooth, milky suspension with no agglutination indicates the absence of PBP2a.

-

Experimental Workflow for MRSA Identification and Characterization

Caption: A typical experimental workflow for the identification and characterization of MRSA.

Conclusion

The molecular basis of this compound resistance in MRSA is a complex interplay between the acquired mecA gene, its regulation, and a host of accessory and regulatory genes within the bacterial chromosome. The mobility of the SCCmec element has facilitated the widespread dissemination of this compound resistance among staphylococci. A thorough understanding of these molecular mechanisms is crucial for the development of novel diagnostic tools and therapeutic strategies to combat the growing threat of MRSA infections. This includes the exploration of drugs that can inhibit PBP2a, interfere with its expression, or target the auxiliary factors necessary for high-level resistance.

References

- 1. Molecular Determinants of β-Lactam Resistance in this compound-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Molecular basis of this compound-resistance in Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mecA - Wikipedia [en.wikipedia.org]

- 5. Penicillin-Binding Protein 2a of this compound-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Basis and Phenotype of this compound Resistance in Staphylococcus aureus and Insights into New β-Lactams That Meet the Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis of Non-β-Lactam Antibiotics Resistance in Staphylococcus aureus [mdpi.com]

- 9. SCCmec - Wikipedia [en.wikipedia.org]

- 10. Staphylococcal Cassette Chromosome mec (SCCmec) analysis of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Staphylococcal Cassette Chromosome mec (SCCmec) Analysis of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound-Resistance in Staphylococcus aureus Is Not Affected by the Overexpression in Trans of the mecA Gene Repressor: A Surprising Observation | PLOS One [journals.plos.org]

- 16. Analysis of Diversity of Mutations in the mecI Gene and mecA Promoter/Operator Region of this compound-Resistant Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Interplay of Multiple Positive and Negative Factors Governs this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. digitalcommons.csp.edu [digitalcommons.csp.edu]

- 19. Detection of mecA, femA, and femB genes in clinical strains of staphylococci using polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. Role of the Accessory Gene Regulator agr in Community-Associated this compound-Resistant Staphylococcus aureus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Novel Membrane-Associated Auxiliary Factors AuxA and AuxB Modulate β-lactam Resistance in MRSA by stabilizing Lipoteichoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mrp--a new auxiliary gene essential for optimal expression of this compound resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Core of Resistance: A Technical Guide to Methicillin's Binding Affinity for Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin resistance, particularly in Staphylococcus aureus (MRSA), represents a significant global health challenge. The primary mechanism underpinning this resistance is the alteration of this compound's binding affinity to its target enzymes, the penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. In susceptible bacteria, β-lactam antibiotics like this compound bind to and inactivate these enzymes, leading to cell lysis and death. However, MRSA has acquired a unique PBP, PBP2a, encoded by the mecA gene, which exhibits a remarkably low affinity for this compound and other β-lactams. This allows the bacterium to continue cell wall synthesis even in the presence of the antibiotic. This guide provides an in-depth technical overview of the binding affinity of this compound to the various staphylococcal PBPs, details the experimental protocols used to quantify these interactions, and visualizes the key regulatory pathways involved.

Quantitative Analysis of this compound-PBP Binding Affinity

The efficacy of this compound is directly correlated with its ability to bind to and inhibit the native PBPs of S. aureus (PBP1, PBP2, PBP3, and PBP4). In contrast, the high-level resistance observed in MRSA is primarily due to the extremely poor binding of this compound to the acquired PBP2a.[1][2][3][4][5] The following tables summarize the quantitative data on these binding interactions.

Table 1: Binding Affinity of Oxacillin for Native S. aureus Penicillin-Binding Proteins

| Penicillin-Binding Protein (PBP) | IC50 (µM) for Oxacillin | Reference |

| PBP1 | 0.2 ± 0.1 | [6] |

| PBP2 | 0.8 ± 0.2 | [6] |

| PBP3 | 0.4 ± 0.1 | [6] |

| PBP4 | > 256 | [6] |

Table 2: Kinetic Parameters of this compound Binding to PBP2a

| Parameter | Value | Description | Reference |

| Dissociation Constant (Kd) | 16.9 mM | Reflects the low initial binding affinity of this compound for the PBP2a active site. | [6] |

| Acylation Rate Constant (k2) | 0.0083 s-1 | Represents the very slow rate at which this compound covalently modifies the PBP2a active site serine. | [6] |

| Acylation Efficiency (k2/Kd) | 0.49 M-1s-1 | The overall second-order rate constant, indicating extremely inefficient inactivation of PBP2a by this compound. | [6] |

Signaling Pathway for PBP2a Expression

The expression of PBP2a is tightly regulated by the MecR1-MecI signal transduction system. This pathway ensures that PBP2a is produced in the presence of β-lactam antibiotics, providing an on-demand resistance mechanism.

Caption: The MecR1-MecI signaling pathway for inducible this compound resistance.

Experimental Protocols

The determination of binding affinities between β-lactams and PBPs is fundamental to understanding resistance mechanisms. A widely used method is the competition assay using a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL.

Protocol: Fluorescent Penicillin Competition Assay for PBP Binding Affinity

This protocol outlines a method to determine the IC50 of an unlabeled β-lactam (e.g., this compound or oxacillin) for specific PBPs by measuring its ability to compete with a fluorescent penicillin for PBP binding.

1. Materials and Reagents:

-

Purified, soluble forms of S. aureus PBPs (e.g., PBP1, PBP2, PBP3, PBP4, and PBP2a). Note: For membrane-bound PBPs, N-terminal transmembrane domains are typically removed to create soluble, active constructs.[6]

-

BOCILLIN™ FL Penicillin, Green Fluorescent (fluorescent probe).

-

Unlabeled β-lactam inhibitor (e.g., oxacillin).

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 250 mM NaCl, 5% (v/v) glycerol.[6]

-

384-well, low-volume, black microplates.

-

Fluorescence polarization or fluorescence anisotropy plate reader.

2. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent probe (BOCILLIN™ FL) in DMSO. Dilute to a working concentration (e.g., 2 µM) in Assay Buffer. The final concentration in the assay is typically 1 µM.[6]

-

Prepare a serial dilution of the unlabeled inhibitor (oxacillin) in Assay Buffer, covering a wide concentration range (e.g., from 0 to 7.5 mM).[6]

-

Prepare solutions of the purified PBPs at a concentration sufficient to saturate the fluorescent probe (e.g., 2 µM for PBP1, PBP2, PBP3; higher concentrations may be needed for lower affinity PBPs like PBP4).[6]

-

-

Assay Setup:

-

In a 384-well microplate, add the serially diluted unlabeled inhibitor.

-

Add the fluorescent probe (BOCILLIN™ FL) to each well to achieve a final concentration of 1 µM.

-

Initiate the binding reaction by adding the purified PBP to each well. The final volume will depend on the plate reader specifications.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes) to allow the competitive binding to approach equilibrium.

-

Measure the fluorescence anisotropy or polarization of each well using a plate reader. Excitation is typically around 488 nm and emission at 510 nm.[6]

-

-

Data Analysis:

-

The binding of the unlabeled inhibitor will displace the fluorescent probe, causing a decrease in the measured fluorescence anisotropy.

-

Plot the observed fluorescence anisotropy against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to a suitable inhibition model (e.g., a four-parameter logistic equation) to determine the IC50 value. The IC50 is the concentration of the unlabeled inhibitor that reduces the binding of the fluorescent probe by 50%.[6]

-

References

- 1. Structural and kinetic analyses of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An acquired and a native penicillin-binding protein cooperate in building the cell wall of drug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eltislab.com [eltislab.com]

- 5. researchgate.net [researchgate.net]

- 6. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against this compound-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathway of Methicillin in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the beta-lactam antibiotic, methicillin, in aqueous solutions. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the stability characteristics of this compound, a critical factor in its formulation, storage, and therapeutic efficacy. This document details the primary degradation pathway, summarizes kinetic data, provides exemplary experimental protocols, and includes visualizations to illustrate key processes.

Executive Summary

This compound, a narrow-spectrum beta-lactam antibiotic, is susceptible to degradation in aqueous environments, primarily through the hydrolysis of its characteristic β-lactam ring. This process leads to the formation of inactive degradation products, with this compound penicilloic acid being the principal degradant. The rate of this degradation is significantly influenced by pH and temperature. Understanding this degradation pathway is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This guide outlines the chemical transformations involved, presents available kinetic data, and provides standardized methodologies for studying the degradation of this compound.

The Core Degradation Pathway of this compound

The fundamental mechanism of this compound degradation in aqueous solutions is the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. This reaction is catalyzed by both acidic and basic conditions. The nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the β-lactam ring leads to its opening and the formation of the corresponding penicilloic acid.

Caption: Hydrolytic degradation of this compound to this compound penicilloic acid.

Quantitative Data on Degradation Kinetics

Disclaimer: The following data is for Penicillin G and is intended to be representative of the behavior of methicillins. Actual degradation rates for this compound may vary and should be determined experimentally.

Table 1: Pseudo-first-order rate constants (k) for Penicillin G degradation at various pH and temperatures. [1]

| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) |

| 4 | 80 | 0.1603 |

| 6 | 80 | Not Reported |

| 7 | 80 | 0.0039 |

| 8 | 80 | Not Reported |

| 10 | 80 | 0.0485 |

| 4 | 100 | Complete degradation |

| 6 | 100 | 0.0116 |

| 7 | 100 | 0.0189 |

| 8 | 100 | 0.0221 |

| 10 | 100 | 0.1155 |

Table 2: Activation energies for Penicillin G degradation. [1]

| pH | Activation Energy (Ea) (kJ·mol⁻¹) |

| 4 | 53.68 |

| 7 | 90.58 |

| 10 | 64.31 |

Experimental Protocols

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Objective: To accelerate the degradation of this compound under various stress conditions to generate its degradation products for the development and validation of a stability-indicating analytical method.

Materials:

-

This compound sodium salt

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

Thermostatic water bath

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at room temperature for 4 hours. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dissolve a known amount of this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours.

-

Photolytic Degradation: Expose a solid sample of this compound to UV light (254 nm) and visible light in a photostability chamber.

-

Control Sample: Prepare a solution of this compound in high-purity water at a concentration of 1 mg/mL and store it at 2-8°C, protected from light.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify the intact this compound from its degradation products.

Disclaimer: The following is a representative HPLC method. Specific parameters such as the column, mobile phase composition, and gradient may require optimization for a particular application.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-35 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 225 nm

-

Injection Volume: 20 µL

Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration within the linear range of the method.

Visualizations of Experimental Workflows

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

The degradation of this compound in aqueous solutions is a critical consideration for its pharmaceutical development and clinical use. The primary degradation pathway involves the hydrolysis of the β-lactam ring to form inactive this compound penicilloic acid. The rate of this degradation is highly dependent on pH and temperature. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to assess the stability of this compound and to develop stable formulations. Further research to obtain specific degradation kinetic data for this compound is recommended for a more precise understanding of its stability profile.

References

Methodological & Application

Application Notes and Protocols for Preparing Methicillin Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin is a narrow-spectrum β-lactam antibiotic of the penicillin class.[1] Historically, it was used to treat infections caused by penicillinase-producing Staphylococcus aureus. Although its clinical use has been largely discontinued, this compound remains a crucial reagent in the laboratory for in vitro susceptibility testing and research, particularly for the identification of this compound-resistant Staphylococcus aureus (MRSA).[2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in various in vitro assays, such as minimum inhibitory concentration (MIC) determination, time-kill assays, and synergy studies.[4][5]

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound sodium salt, the form typically used for preparing aqueous solutions.

| Parameter | Value | Solvents | Notes |

| Molecular Weight | 402.4 g/mol | N/A | For this compound sodium salt.[6][7] |

| Solubility | ~10 mg/mL | PBS (pH 7.2) | Aqueous solutions are not recommended for storage for more than one day.[8] |

| 2 mg/mL | Ethanol | Organic solvents may have physiological effects at low concentrations.[8] | |

| 16 mg/mL | DMSO | Purge with an inert gas.[8] | |

| 20 mg/mL | Dimethylformamide (DMF) | Purge with an inert gas.[8] | |

| Freely Soluble | Methanol, Pyridine | [9] | |

| Slightly Soluble | Water, Ethanol | [6][10] | |

| Storage (Solid Form) | -20°C | N/A | Stable for ≥ 4 years. Light sensitive.[8] |

| 2-8°C | N/A | [6][7][10] | |

| Storage (Stock Solution) | -20°C | DMSO | Stable for up to 1 month.[11] |

| -80°C | DMSO | Stable for up to 6 months.[11] | |

| -20°C | Aqueous (reconstituted) | Stable for 4 weeks.[9] | |

| 2-8°C | Aqueous (reconstituted) | Stable for 4 days.[9] | |

| Room Temperature | Aqueous (reconstituted) | Stable for 24 hours.[9] | |

| Typical MIC for S. aureus | 2.1 µg/mL | N/A | [11][12] |

Experimental Protocols

Materials

-

This compound sodium salt powder (light sensitive, store appropriately)[8]

-

Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mg/mL Aqueous this compound Stock Solution

This protocol is suitable for assays where an organic solvent is not desirable.

-

Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound sodium salt powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.

-

Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add the desired volume of sterile water or PBS (pH 7.2). For the example above, add 10 mL of sterile water.

-

Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of particulates.

-

Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 4 weeks or at 2-8°C for up to 4 days. For immediate use, the solution can be kept at room temperature for up to 24 hours.[9]

Protocol for Preparing a 10 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for preparing a more concentrated stock solution that can be stored for a longer duration.

-

Preparation: In a sterile environment, weigh out the desired amount of this compound sodium salt powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.

-

Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add the desired volume of cell culture grade DMSO. For the example above, add 10 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[11] When preparing working solutions, ensure the final concentration of DMSO in the assay is not toxic to the cells.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]

- 3. This compound | Antibiotic Resistance, Bacteria, & Staphylococcus | Britannica [britannica.com]

- 4. In vitro evaluation of antibiotics for this compound-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. rpicorp.com [rpicorp.com]

- 7. agscientific.com [agscientific.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | C17H20N2O6S | CID 6087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Sodium Salt | 132-92-3 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

Application Notes and Protocols for the Selection of Methicillin-Resistant Bacterial Strains in Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction